Pbmc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Peripheral blood mononuclear cells (PBMCs) are a diverse group of blood cells that have a single round nucleus. This group includes lymphocytes (T cells, B cells, and natural killer cells) and monocytes. These cells are crucial in the immune system’s response to pathogens and are widely used in immunological research and diagnostics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

PBMCs are typically isolated from whole blood using density gradient centrifugation. This method involves layering diluted blood over a density gradient medium, such as Ficoll-Paque, and centrifuging it. The PBMCs form a distinct layer that can be collected and washed to remove any remaining platelets .

Industrial Production Methods

In an industrial setting, PBMCs are often isolated using automated systems that can process large volumes of blood. These systems use similar principles of density gradient centrifugation but are designed for high-throughput and consistent results. The cells are then cryopreserved using cryoprotectants like dimethyl sulfoxide (DMSO) for long-term storage .

Analyse Des Réactions Chimiques

PBMCs undergo various biochemical reactions, primarily related to their immune functions. These reactions include:

Oxidation and Reduction: PBMCs produce reactive oxygen species (ROS) during immune responses, which can lead to oxidative stress and subsequent reduction reactions to neutralize these species.

Substitution Reactions: These cells can undergo receptor-ligand interactions, where specific molecules bind to cell surface receptors, triggering intracellular signaling pathways.

Common reagents used in these reactions include cytokines, antibodies, and various signaling molecules. The major products formed are typically related to immune responses, such as cytokines and other signaling proteins .

Applications De Recherche Scientifique

PBMCs have a wide range of applications in scientific research:

Immunology: They are used to study immune responses, including the development of vaccines and understanding autoimmune diseases.

Cancer Research: PBMCs are used in the development of immunotherapies, such as CAR-T cell therapy, where T cells are engineered to target cancer cells.

Regenerative Medicine: These cells can differentiate into various cell types, making them useful in regenerative therapies.

Drug Development: PBMCs are used to test the efficacy and toxicity of new drugs, particularly those targeting the immune system.

Mécanisme D'action

The mechanism of action of PBMCs involves their role in the immune system. They recognize and respond to pathogens through various receptors on their surface. T cells, for example, recognize antigens presented by major histocompatibility complex (MHC) molecules on infected cells, leading to their activation and proliferation. Monocytes can differentiate into macrophages and dendritic cells, which are crucial for antigen presentation and initiating immune responses .

Comparaison Avec Des Composés Similaires

PBMCs can be compared to other immune cells, such as granulocytes and erythrocytes:

Granulocytes: Unlike PBMCs, granulocytes have multi-lobed nuclei and are primarily involved in the immediate response to infections.

Erythrocytes: These cells lack nuclei and are responsible for oxygen transport, not immune responses.

PBMCs are unique due to their single round nucleus and their ability to differentiate into various cell types, making them versatile tools in research and therapy .

Conclusion

Peripheral blood mononuclear cells are indispensable in immunological research and diagnostics. Their ability to undergo various biochemical reactions and their wide range of applications in scientific research make them valuable tools in understanding and treating diseases. Their unique properties and versatility set them apart from other blood cells, highlighting their importance in both basic and applied sciences.

Propriétés

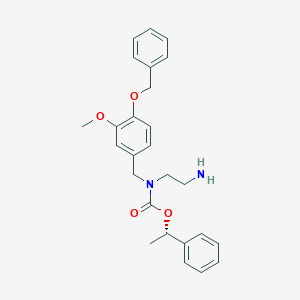

Formule moléculaire |

C26H30N2O4 |

|---|---|

Poids moléculaire |

434.5 g/mol |

Nom IUPAC |

[(1S)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m0/s1 |

Clé InChI |

URRBLVUOXIGNQR-FQEVSTJZSA-N |

SMILES isomérique |

C[C@@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

SMILES canonique |

CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)

![[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)

![N-[(2S)-1-[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10772786.png)

![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)

![N-{3-[(4s,6s)-2-Amino-4-Methyl-6-(Trifluoromethyl)-5,6-Dihydro-4h-1,3-Oxazin-4-Yl]-4-Fluorophenyl}-5-Cyanopyridine-2-Carboxamide](/img/structure/B10772819.png)

![(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B10772820.png)

![N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide](/img/structure/B10772831.png)